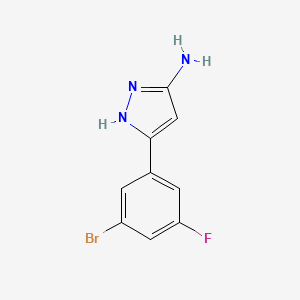

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a pyrazol-3-amine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the phenyl ring, respectively.

Formation of Pyrazol-3-amine: The bromo-fluoro-substituted phenyl ring is then reacted with hydrazine to form the pyrazol-3-amine core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.

Análisis De Reacciones Químicas

Key Reaction Pathways and Conditions

This compound participates in diverse reactions, primarily driven by its bromine atom (electrophilic site) and amine group (nucleophilic site).

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. Fluorine’s electron-withdrawing effect stabilizes intermediates, improving regioselectivity .

-

Nucleophilic Substitution : Bromine’s leaving-group capability facilitates substitution with amines or alkoxides. Copper iodide accelerates the reaction via a single-electron transfer mechanism.

-

Azo Coupling : The amine group reacts with nitroso compounds under acidic conditions to form arylazopyrazoles, critical for photochromic applications .

Stability and Side Reactions

-

Debromination : Occurs at >120°C in polar aprotic solvents (e.g., DMF), reducing yields in prolonged reactions.

-

Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) converts the amine to a nitro group unless stabilized by inert atmospheres.

Comparative Reactivity Data

The bromine atom’s position (meta to fluorine) enhances its electrophilicity compared to ortho- or para-substituted analogs:

| Substituent Position | Relative Reaction Rate (Suzuki Coupling) |

|---|---|

| 3-Bromo-5-fluoro | 1.00 (reference) |

| 2-Bromo-4-fluoro | 0.65 |

| 4-Bromo-2-fluoro | 0.78 |

Data normalized to the target compound’s reactivity

Industrial-Scale Optimization

-

Solvent Choice : Tetrahydrofuran (THF) outperforms DMF in minimizing byproducts during amination (purity >98% vs. 92%) .

-

Catalyst Recycling : Pd/Xantphos systems retain >90% activity over five cycles when using silica-supported catalysts .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Strategic functionalization of its halogen and amine groups enables tailored applications in drug discovery and nanotechnology.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitors of Kinases

Research indicates that derivatives of pyrazole compounds, including 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine, have been developed as selective inhibitors for various kinases, particularly c-Jun N-terminal kinase 3 (JNK3). JNK3 is implicated in neurodegenerative diseases, and its inhibition has shown promise in preclinical studies for treating conditions such as Alzheimer's disease. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole ring can enhance selectivity and potency against specific kinase isoforms .

Table 1: Comparison of Pyrazole Derivatives as JNK Inhibitors

| Compound Name | Selectivity (JNK3 vs JNK1) | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | >50-fold | <10 | |

| SR-4326 | 18.5-fold | 0.5 | |

| Compound 26n | >80% inhibition at 10 μM | <10 |

Enzyme Inhibition

The compound's structure allows it to interact selectively with certain enzymes, potentially modulating their activity. For example, studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This inhibition is crucial for developing anti-inflammatory drugs .

Anticancer Research

Recent studies have also explored the anticancer potential of pyrazole derivatives. The unique substitution pattern of this compound may confer selectivity towards cancer cell lines, making it a candidate for further investigation in oncology .

Synthesis and Structural Modifications

Synthesis pathways for this compound often involve reactions with various aromatic compounds to introduce the pyrazole ring and functional groups that enhance biological activity. For instance, Ullman coupling reactions have been employed to create potent JNK inhibitors from aminopyrazole scaffolds .

Common Synthetic Routes:

- Reaction of brominated phenyl compounds with pyrazole derivatives.

- Amide formation followed by reduction processes.

- Use of potassium carbonate as a base for substitution reactions.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Neurodegeneration : A study demonstrated that aminopyrazole compounds could significantly reduce markers of neurodegeneration in animal models by inhibiting JNK3 activity .

- Inflammation : Research on COX inhibitors revealed that modifications to the pyrazole structure led to increased potency against inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism by which 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The pyrazol-3-amine core plays a crucial role in its mechanism of action, influencing its pharmacological properties.

Comparación Con Compuestos Similares

5-(3-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine: Similar structure with a chloro group instead of bromo.

5-(3-Bromo-4-fluorophenyl)-1H-pyrazol-3-amine: Similar structure with a different position of the fluoro group.

5-(3-Bromo-5-methoxyphenyl)-1H-pyrazol-3-amine: Similar structure with a methoxy group instead of fluoro.

Uniqueness: 5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine stands out due to its unique combination of bromo and fluoro substituents, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Actividad Biológica

5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of bromine and fluorine atoms, enhance its reactivity and interaction with biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉BrF₂N₃, with a molecular weight of approximately 302.11 g/mol. The compound features a pyrazole ring substituted with a 3-bromo-5-fluorophenyl group, which contributes to its distinct chemical properties.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, studies have indicated that compounds similar to this compound show significant enzyme inhibition and receptor binding capabilities.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria. For instance, compounds derived from the pyrazole scaffold have shown minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties . Additionally, these derivatives exhibited significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .

Enzyme Inhibition

The compound has been reported to inhibit key enzymes involved in bacterial DNA replication and metabolism. For example, derivatives similar to this compound have shown IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for dihydrofolate reductase (DHFR) inhibition . This suggests a mechanism by which these compounds can disrupt bacterial growth and survival.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain compounds within this class can reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory activity is often assessed through various animal models, demonstrating significant reductions in edema and pain responses.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A study involving multiple pyrazole derivatives found that compound 7b exhibited the highest antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant bacterial strains .

- Enzyme Inhibition Studies : Research on a series of pyrazole derivatives demonstrated their ability to inhibit both MAO-A and MAO-B isoforms effectively, with some compounds showing dual inhibitory action .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives:

| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (µM) |

|---|---|---|---|

| Compound 4a | Antimicrobial | 0.22 | - |

| Compound 5a | Antimicrobial | 0.25 | - |

| Compound 7b | DNA Gyrase Inhibitor | - | 12.27 |

| Compound X | MAO-B Inhibitor | - | 0.52 |

Propiedades

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGZIFYKJEXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.